molecular formula C36H68N2OS B14270262 2,3-Bis(dioctylamino)-4-sulfanylidenecyclobut-2-EN-1-one CAS No. 141181-03-5

2,3-Bis(dioctylamino)-4-sulfanylidenecyclobut-2-EN-1-one

Cat. No.: B14270262
CAS No.: 141181-03-5
M. Wt: 577.0 g/mol
InChI Key: GMGWBBKWHYXCJV-UHFFFAOYSA-N
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Description

2,3-Bis(dioctylamino)-4-sulfanylidenecyclobut-2-EN-1-one is a complex organic compound characterized by its unique structure, which includes dioctylamino groups and a sulfanylidenecyclobutene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dioctylamino)-4-sulfanylidenecyclobut-2-EN-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve a cost-effective and efficient production process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dioctylamino)-4-sulfanylidenecyclobut-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxid

Properties

CAS No.

141181-03-5

Molecular Formula

C36H68N2OS

Molecular Weight

577.0 g/mol

IUPAC Name

2,3-bis(dioctylamino)-4-sulfanylidenecyclobut-2-en-1-one

InChI

InChI=1S/C36H68N2OS/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)33-34(36(40)35(33)39)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-32H2,1-4H3

InChI Key

GMGWBBKWHYXCJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=C(C(=S)C1=O)N(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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